molecular formula C16H19N3O4S B385898 ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate

ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B385898
M. Wt: 349.4g/mol
InChI Key: MCULYHCMQKYZMP-APBNWAIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a hydrazone linkage, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl 3-methyl-2,3-dihydro-1,3-thiazole-4-carboxylate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and substituted thiazole compounds. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in the biosynthesis of essential cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate is unique due to its specific structural features, such as the presence of both a thiazole ring and a hydrazone linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4g/mol

IUPAC Name

ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H19N3O4S/c1-5-23-15(20)12-10-24-16(19(12)2)18-17-9-11-6-7-13(21-3)14(8-11)22-4/h6-10H,5H2,1-4H3/b17-9+,18-16+

InChI Key

MCULYHCMQKYZMP-APBNWAIRSA-N

Isomeric SMILES

CCOC(=O)C1=CS/C(=N/N=C/C2=CC(=C(C=C2)OC)OC)/N1C

SMILES

CCOC(=O)C1=CSC(=NN=CC2=CC(=C(C=C2)OC)OC)N1C

Canonical SMILES

CCOC(=O)C1=CSC(=NN=CC2=CC(=C(C=C2)OC)OC)N1C

Origin of Product

United States

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